2-Cyclopropyl-5-methoxy-1-benzofuran-3-carbaldehyde
Overview
Description
2-Cyclopropyl-5-methoxy-1-benzofuran-3-carbaldehyde is an organic compound with the molecular formula C13H12O3 and a molecular weight of 216.24 g/mol . It is a benzofuran derivative, characterized by the presence of a cyclopropyl group and a methoxy group attached to the benzofuran ring. This compound is primarily used in research and development within the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-5-methoxy-1-benzofuran-3-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of cyclopropyl ketones and methoxy-substituted phenols, followed by cyclization and oxidation steps . The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product with high purity.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-5-methoxy-1-benzofuran-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-Cyclopropyl-5-methoxy-1-benzofuran-3-carboxylic acid.
Reduction: Formation of 2-Cyclopropyl-5-methoxy-1-benzofuran-3-methanol.
Substitution: Formation of various substituted benzofuran derivatives depending on the substituent used.
Scientific Research Applications
2-Cyclopropyl-5-methoxy-1-benzofuran-3-carbaldehyde is utilized in various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-5-methoxy-1-benzofuran-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions and interactions with biological molecules. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Cyclopropyl-5-methoxybenzofuran: Lacks the aldehyde group, leading to different reactivity and applications.
5-Methoxy-2-methylbenzofuran: Contains a methyl group instead of a cyclopropyl group, affecting its chemical properties and uses.
2-Cyclopropylbenzofuran:
Uniqueness
2-Cyclopropyl-5-methoxy-1-benzofuran-3-carbaldehyde is unique due to the presence of both the cyclopropyl and methoxy groups, which confer specific chemical properties and reactivity. These functional groups make it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
2-cyclopropyl-5-methoxy-1-benzofuran-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c1-15-9-4-5-12-10(6-9)11(7-14)13(16-12)8-2-3-8/h4-8H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDVJKDBTKAPRDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=C2C=O)C3CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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